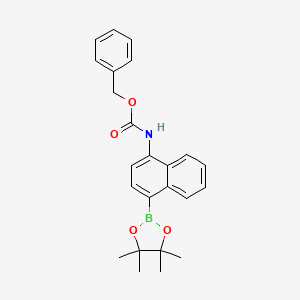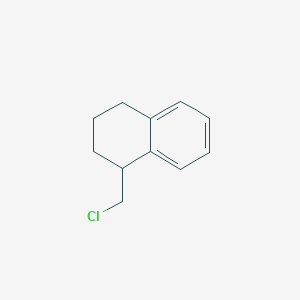![molecular formula C14H10FN3O4S B2412674 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418733-43-2](/img/structure/B2412674.png)
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyano group, a methyl group, a carbamoyl group, and a fluorosulfonyloxy group, making it a molecule of interest for its unique chemical properties and reactivity.
准备方法
The synthesis of 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of substituents: The cyano, methyl, carbamoyl, and fluorosulfonyloxy groups are introduced through specific reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction, while the fluorosulfonyloxy group can be added using fluorosulfonyl chloride under controlled conditions.
Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism by which 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar compounds to 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine include other substituted pyridines and carbamoyl derivatives. These compounds may share some chemical properties but differ in their specific substituents, leading to variations in reactivity and applications. For example, compounds with different substituents on the pyridine ring may exhibit different biological activities or chemical reactivities, highlighting the uniqueness of this compound in its specific combination of functional groups.
属性
IUPAC Name |
3-[(5-cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S/c1-9-2-3-10(6-16)4-13(9)18-14(19)11-5-12(8-17-7-11)22-23(15,20)21/h2-5,7-8H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARCMFSJADIXIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)
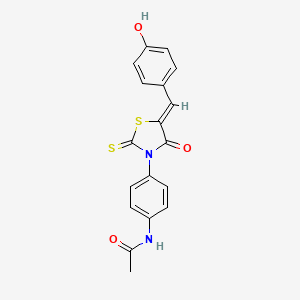
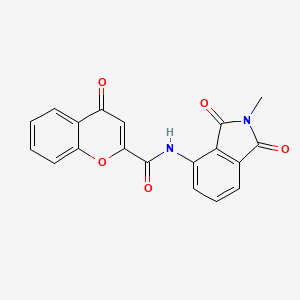
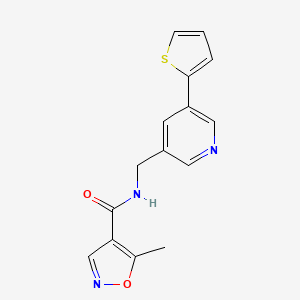

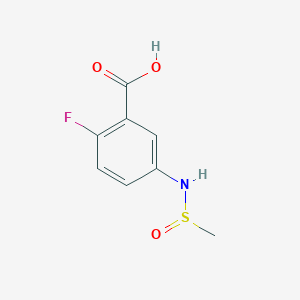
![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)
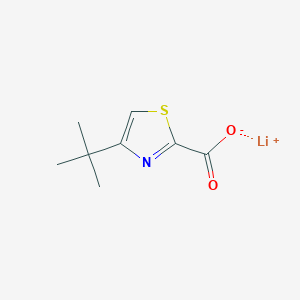
![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)
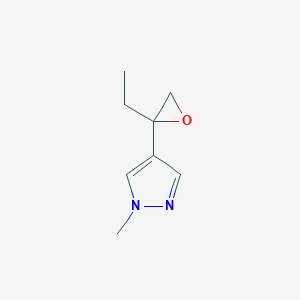
![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)
